cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
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Overview
Description
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is a conformationally constrained bioisostere of cyclohexane. This compound is characterized by its rigid bicyclic structure, which closely resembles a puckered boat conformation of cyclohexane. The presence of two fluorine atoms at the 6,6-positions adds unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline. The reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of photoredox catalysis and efficient annulation processes are likely to be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules due to its rigid structure and unique reactivity.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its conformational constraints.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves its interaction with specific molecular targets. The rigid structure allows for tighter binding to target proteins, enhancing selectivity and reducing off-target effects. The fluorine atoms contribute to the compound’s metabolic stability and lipophilicity, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
trans-Bicyclo[3.1.0]hexane: Unlike the cis isomer, the trans isomer is less commonly studied due to its different conformational properties.
Cyclohexane: The parent compound, cyclohexane, adopts a chair conformation, which is more flexible compared to the rigid boat-like structure of cis-Bicyclo[3.1.0]hexane.
Uniqueness
cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is unique due to its combination of rigidity, fluorine substitution, and bioisosteric properties. These features confer enhanced binding affinity, selectivity, and metabolic stability, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQVPDESHEQME-GOHHTPAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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